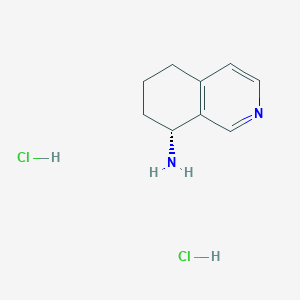
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Overview
Description
“®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is used in pharmaceutical research and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with an amine group at the 8th position. The compound is a dihydrochloride salt, which means it has two chloride ions associated with it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
-
Photodynamic Therapy (PDT)
- Field: Pharmaceutics
- Application: PDT is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .
- Method: PDT uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death .
- Results: Compared to conventional therapeutic modalities, PDT presents greater selectivity against tumor cells, due to the use of photosensitizers that are preferably localized in tumor lesions, and the precise light irradiation of these lesions .
-
Antibacterial Activity of Essential Oils
- Field: Microbiology
- Application: Essential oils have shown synergisms both with antibiotics and antiseptics .
- Method: The study investigated the impact of lavender essential oil (LEO) on the efficiency of octenidine dihydrochloride (OCT) towards methicillin-resistant S. aureus strains (MRSA) .
- Results: LEO is an efficient enhancer of the well-known antiseptic OCT against MRSA strains. It potentially influences bacterial permeation by modifying the cell wall structure .
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
Future Directions
properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



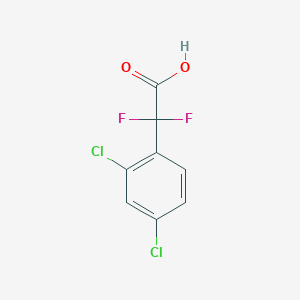
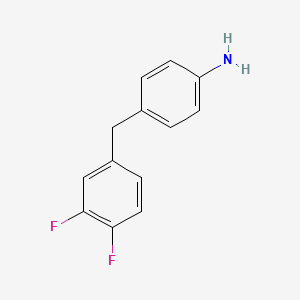
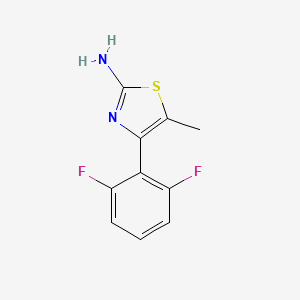
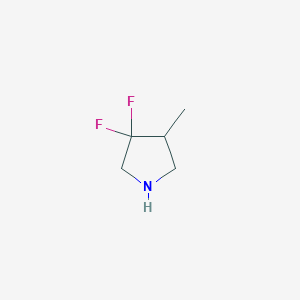
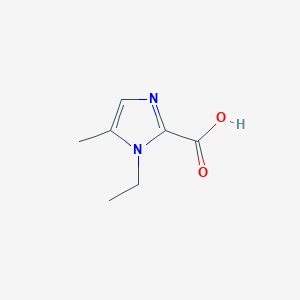
![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)
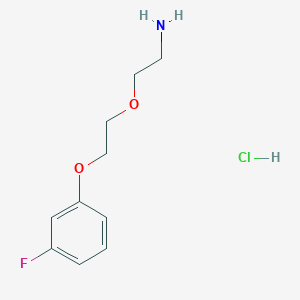
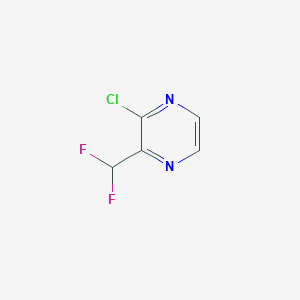
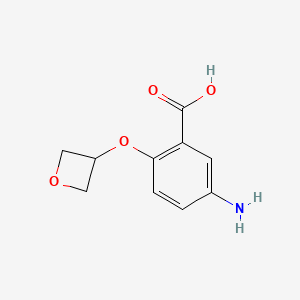
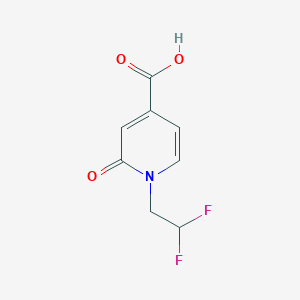
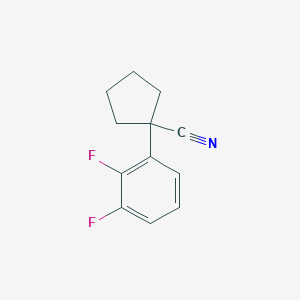
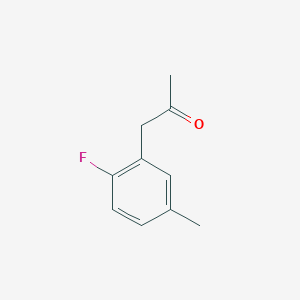
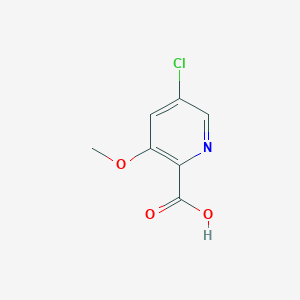
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)